molecular formula C17H10O5 B2694682 3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one CAS No. 1877310-67-2

3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one

Cat. No.: B2694682
CAS No.: 1877310-67-2
M. Wt: 294.262
InChI Key: ZLDXXTJELFHBHO-UHFFFAOYSA-N
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Description

The compound “3-(2H-1,3-benzodioxole-5-carbonyl)-2H-chromen-2-one” belongs to the class of organic compounds known as benzodioxoles . These are aromatic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the literature I have access to.

Scientific Research Applications

Green Chemical Synthesis

Nanostructured diphosphate Na2CaP2O7 has been used as a basic catalyst in water for the synthesis of 2-amino-chromenes, demonstrating an environmentally benign method with high atom economy. This research highlights the potential of using 3-(2H-1,3-Benzodioxole-5-Carbonyl)-2H-Chromen-2-One in green chemistry applications (Solhy et al., 2010).

Catalyst-Free Synthesis

A catalyst-free synthesis method has been developed for the creation of 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, showcasing the ability to create diverse compounds under mild conditions without the need for catalysts, which could involve this compound (Brahmachari & Nayek, 2017).

Photochemical Applications

This compound could be used in photochemical synthesis, as shown by the synthesis of 5-(Thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones via photoinduced intramolecular coupling, demonstrating the compound's potential in photoreactive processes (Jindal et al., 2014).

Molecular Hybrid Synthesis

Research into the synthesis of molecular hybrids like 3-(1-((benzoyloxy)imino)ethyl)-2H-chromen-2-ones, which may include derivatives of this compound, has been conducted. These studies involve computational and crystallographic investigations, highlighting the compound's versatility in creating complex molecular structures (Krishnan & Thanikachalam, 2021).

Eco-Sustainable Synthesis and Biological Evaluation

2-Phenyl 1,3-Benzodioxole derivatives, related to this compound, have been synthesized through eco-friendly methods and evaluated for their anticancer, antibacterial, and DNA binding potential. This research underscores the compound's relevance in medicinal chemistry and its potential in developing new therapeutic agents (Gupta et al., 2016).

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O5/c18-16(11-5-6-14-15(8-11)21-9-20-14)12-7-10-3-1-2-4-13(10)22-17(12)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDXXTJELFHBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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